5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Overview
Description
The compound 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a versatile precursor used in the synthesis of various heterocyclic compounds. It has been the subject of multiple studies due to its reactivity and the potential for creating biologically active molecules. The compound's structure allows for selective reactions with nucleophiles, leading to the formation of a wide range of functionalized products .
Synthesis Analysis
The synthesis of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives has been explored in several studies. For instance, its reaction with primary aliphatic amines has been shown to be highly selective, yielding a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones under controlled conditions . Additionally, the compound has been used as a precursor for the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines through a stepwise process involving nucleophilic substitution and click chemistry . The regiospecific allylic bromination of related trihalo-alken-2-ones has also been reported, demonstrating the compound's utility in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, X-ray diffraction, and NMR experiments. These studies have provided detailed information on bond lengths, angles, and the overall geometry of the molecules .
Chemical Reactions Analysis
The reactivity of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with different nucleophiles has been extensively studied. The compound undergoes selective reactions leading to the formation of diverse heterocyclic structures. For example, its reaction with nucleophiles can result in the formation of cyclopropane bis-lactones, as reported in the study of 3-bromo-5-methoxyfuran-2(5H)-one . The compound's reactivity with benzenethiols in the presence of InCl3·4H2O has also been investigated, yielding addition-elimination and substitution products10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and related compounds have been deduced from their synthesis and molecular structure analyses. These properties are influenced by the presence of functional groups such as bromo, methoxy, and trifluoromethyl, which contribute to the compound's reactivity and potential applications in the synthesis of biologically active molecules .
Scientific Research Applications
Synthesis of Biheterocycles
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as an efficient precursor in the synthesis of (1,2,3‐triazol‐1‐yl)methylpyrimidines, a new series of biheterocycles. This process involves stepwise synthesis, beginning with its conversion into 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one and subsequent reactions leading to the formation of these biheterocycles. This method demonstrates the compound's utility in creating complex molecular structures (Aquino et al., 2017).
Catalyst-Free Synthesis of Piperazines and Diazocanes
The compound is also utilized in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This telescoped, one-pot method yields these compounds with high chemo- and regioselectivity, demonstrating its versatility in synthesizing a variety of heterocyclic compounds (Mittersteiner et al., 2019).
Production of Functionalized Pyrroles
Another significant application is in the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. The reaction with primary aliphatic amines leads to the selective formation of these pyrroles, showcasing its reactivity and selectivity in synthesizing specialized organic structures (Zanatta et al., 2021).
Heterocyclic Synthesis Using Brominated Enones
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, along with its derivatives, is a valuable building block for constructing heterocyclic and polyheterocyclic compounds. These compounds are synthesized through cyclocondensation, alkylation, and cycloaddition reactions, highlighting the compound's utility in diverse synthetic pathways (Mittersteiner et al., 2020).
One-Pot Synthesis of Heterocycles
The compound's role in the regiospecific allylic bromination and its applications in the synthesis of various heterocycles further illustrate its importance in organic synthesis. This process emphasizes its utility in creating complex organic compounds in a streamlined manner (Martins, 2002).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYBZXUIJPUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=O)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408927 | |
Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5153113 | |
CAS RN |
502926-95-6 | |
Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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